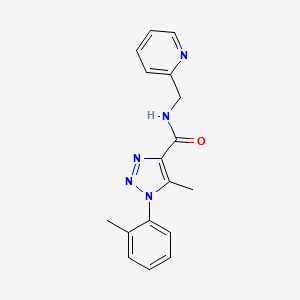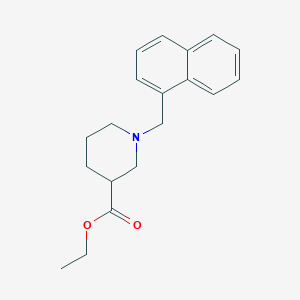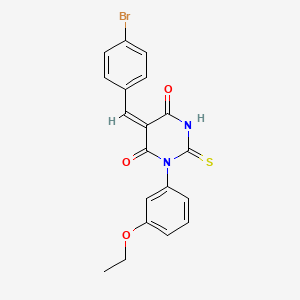![molecular formula C17H24N2O B5122597 4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is commonly referred to as DMH1 and has been found to have selective inhibitory effects on BMP (bone morphogenetic protein) signaling pathways.
Mecanismo De Acción
DMH1 selectively inhibits BMP signaling pathways by binding to the type I receptors of BMPs, specifically ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
DMH1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DMH1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating the expression of osteogenic markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMH1 has several advantages for lab experiments. It is a selective inhibitor of BMP signaling pathways, which allows for the study of the specific effects of BMP signaling on cell growth and differentiation. In addition, DMH1 has been found to have low toxicity and can be used at low concentrations. However, DMH1 has some limitations, including its low solubility in water and its instability in solution.
Direcciones Futuras
There are several future directions for the study of DMH1. One potential direction is the development of DMH1 analogs that have improved solubility and stability. Another potential direction is the study of the effects of DMH1 on BMP signaling in different cell types and tissues. Furthermore, the potential therapeutic applications of DMH1 in the treatment of various diseases, including cancer and bone disorders, should be further explored.
Métodos De Síntesis
DMH1 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 1-bromobutane to form 4-(2,3-dimethylphenoxy)butyl bromide. The resulting compound is then reacted with 3,5-dimethyl-1H-pyrazole to form DMH1. The purity of the compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMH1 has been found to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and bone disorders. Studies have shown that DMH1 can selectively inhibit BMP signaling pathways, which play a crucial role in the regulation of cell growth and differentiation. DMH1 has been found to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, which can potentially be used to treat bone disorders such as osteoporosis.
Propiedades
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16-14(3)18-19-15(16)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVYPBANGBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)



![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)